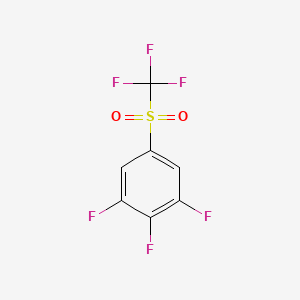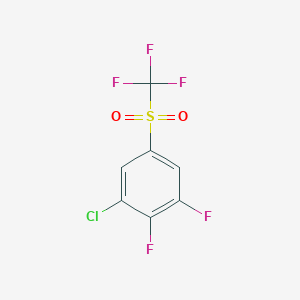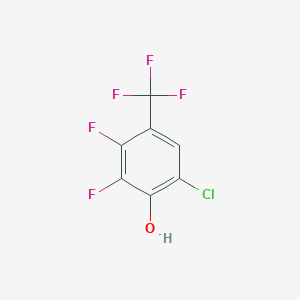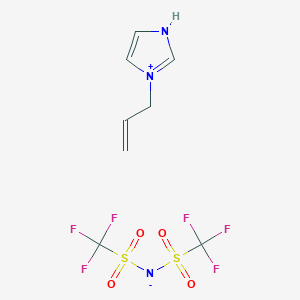
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trimethyl-N-butylammonium hexafluorophosphate, also known as TMB-HFP, is a quaternary ammonium salt that has a wide variety of applications in scientific research. It is a colorless, non-volatile solid that has a melting point of 110-112°C and a boiling point of >200°C. TMB-HFP is a versatile reagent that has been used in a variety of laboratory experiments, including the synthesis of organic compounds, the synthesis of polymers, and the study of enzyme kinetics. In addition, TMB-HFP has been used as a catalyst in organic reactions, as well as in the preparation of pharmaceuticals and other products.
Aplicaciones Científicas De Investigación
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a versatile reagent that has been used in a variety of laboratory experiments. It has been used as a catalyst in organic reactions, as well as in the synthesis of organic compounds and polymers. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been used in the study of enzyme kinetics, as well as in the preparation of pharmaceuticals and other products.
Mecanismo De Acción
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a quaternary ammonium salt that acts as an anion-exchange resin. It is able to bind anions, such as chloride, bromide, and iodide, and exchange them for other anions, such as nitrate and sulfate. This process is known as ion-exchange chromatography.
Biochemical and Physiological Effects
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been shown to be non-toxic and non-mutagenic in laboratory tests. It has also been shown to be non-irritating to the skin and eyes. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been shown to have no adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a versatile reagent that has a number of advantages for laboratory experiments. It is non-toxic and non-mutagenic, and it is also non-irritating to the skin and eyes. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a relatively inexpensive reagent that can be easily synthesized in a short period of time. However, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is not a very stable compound and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% in scientific research. It could be used as a catalyst in organic reactions, as well as in the synthesis of organic compounds and polymers. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could be used in the study of enzyme kinetics, as well as in the preparation of pharmaceuticals and other products. N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could also be used in the development of new materials and technologies, such as nanomaterials and energy storage devices. Finally, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could be used in the development of new analytical methods for the detection and quantification of various analytes.
Métodos De Síntesis
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is synthesized from the reaction of trimethylamine (TMA) and hexafluorophosphoric acid (HFP). The reaction is carried out in a non-polar solvent, such as hexane, at a temperature of 75-80°C. The reaction yields N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% in an amount of 90-95%. The reaction is simple and can be carried out in a short period of time.
Propiedades
IUPAC Name |
butyl(trimethyl)azanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.F6P/c1-5-6-7-8(2,3)4;1-7(2,3,4,5)6/h5-7H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWWCQMGLXBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trimethyl-N-butylammonium hexafluorophosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

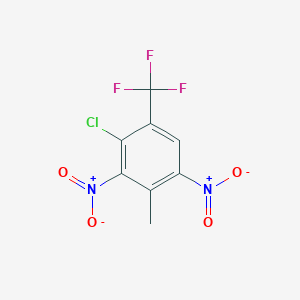
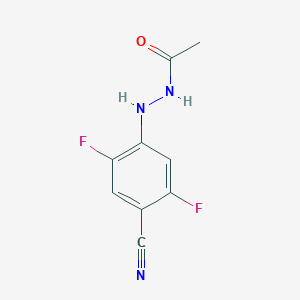

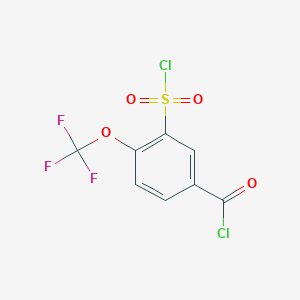
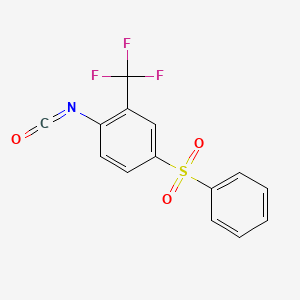

![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)
